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Introduction

ATTO 488 is a hydrophilic fluorescent label with exceptional water solubility, strong absorption,
high fluorescence quantum yield, and significant thermal and photostability.[1][2][3] These
characteristics make it highly suitable for a wide range of applications, including single-
molecule detection, high-resolution microscopy (e.g., PALM, dSTORM, STED), flow cytometry
(FACS), and fluorescence in-situ hybridization (FISH).[1][2] The N-hydroxysuccinimide (NHS)
ester functional group of ATTO 488 readily reacts with primary amino groups on modified
oligonucleotides to form a stable amide bond, enabling covalent labeling.[2][4][5] This
document provides detailed protocols for the efficient labeling of amino-modified
oligonucleotides with ATTO 488 NHS ester, including purification and quality control
procedures.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below.
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Reagent/Material Specifications Supplier Examples

Sigma-Aldrich, AAT Bioquest,

ATTO 488 NHS Ester Amine-reactive fluorescent dye
ATTO-TEC
Amino-modified Oligonucleotide with a primary ] ]
] ) ] o Custom synthesis providers
Oligonucleotide amine modification

) 0.1 M Sodium Bicarbonate or
Labeling Buffer Prepare fresh or purchase
Carbonate Buffer, pH 8.0-9.0

Anhydrous Dimethylformamide ) ) )
) ) ) ) ) Sigma-Aldrich, Thermo Fisher
(DMF) or Dimethyl Sulfoxide High-purity, amine-free

(DMSO)

Scientific

Gel filtration (e.g., Sephadex GE Healthcare, Bio-Rad,
G-25), Reversed-Phase HPLC  Agilent

Purification Column

Thermo Fisher Scientific,
Nuclease-free Water
Promega

Microcentrifuge Tubes 1.5mL Eppendorf, USA Scientific

Capable of measuring
) Beckman Coulter, Thermo
Spectrophotometer (UV-Vis) absorbance at 260 nm and

500 nm

Fisher Scientific

Experimental Protocols
Preparation of Reagents

« Amino-modified Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the
labeling buffer to a final concentration of 0.1 mM (e.g., 5 nmol in 50 pL).[1] It is crucial that
the oligonucleotide solution is free from any amine-containing substances like Tris or glycine,
which can compete with the labeling reaction.[1][6] If necessary, purify the oligonucleotide by
methods such as ethanol precipitation prior to labeling.[7]

o ATTO 488 NHS Ester Stock Solution: Immediately before use, dissolve the ATTO 488 NHS
ester in anhydrous DMF or DMSO to a concentration of 5 mg/mL.[1] This solution is
sensitive to moisture and should be prepared fresh for each experiment.[2][8]
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Oligonucleotide Labeling Reaction

The following diagram illustrates the general workflow for the labeling procedure.
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y y
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y
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Click to download full resolution via product page

Experimental workflow for oligonucleotide labeling.

o Reaction Setup: In a microcentrifuge tube, combine the amino-modified oligonucleotide
solution and the freshly prepared ATTO 488 NHS ester solution. A typical protocol suggests
adding approximately 50 uL of the 0.1 mM oligonucleotide solution to 30 pL of the 5 mg/mL
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dye solution.[1] The optimal molar ratio of dye to oligonucleotide may need to be determined
empirically but a several-fold molar excess of the dye is generally recommended to ensure
efficient labeling.[5]

e Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle
shaking.[1] For longer reaction times, it is advisable to adjust the pH to a range of 7.0-7.5 to
minimize hydrolysis of the NHS ester.[1][6]

Purification of the Labeled Oligonucleotide

After the incubation period, it is essential to remove the unreacted ATTO 488 NHS ester from
the labeled oligonucleotide. Several methods can be employed for purification:

o Gel Filtration Chromatography: This is a common method for separating the labeled
oligonucleotide from the smaller, unbound dye molecules.[1] Use a desalting column, such
as Sephadex G-25, equilibrated with nuclease-free water or a suitable buffer. The labeled
oligonucleotide will elute in the void volume, while the free dye is retained on the column.

» Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides
high-resolution separation of the labeled oligonucleotide from both the unlabeled
oligonucleotide and the free dye.[7] A C18 column with a gradient of acetonitrile in an
agueous buffer (e.g., triethylammonium acetate) is typically used.

» Ethanol Precipitation: This method can be used to concentrate the labeled oligonucleotide
and remove some of the unbound dye.[7] However, it may not be as effective as
chromatographic methods for complete removal of free dye.

Quality Control and Characterization

The quality of the labeled oligonucleotide should be assessed to determine the labeling
efficiency and purity.

o UV-Vis Spectroscopy: Measure the absorbance of the purified labeled oligonucleotide at 260
nm (for the oligonucleotide) and 500 nm (for ATTO 488). The ratio of these absorbances can
be used to estimate the degree of labeling (DOL), which is the average number of dye
molecules per oligonucleotide.
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The following table summarizes the key spectral characteristics of ATTO 488.

Parameter Value

Absorption Maximum (Aabs) 500 nm[2]

Molar Extinction Coefficient (emax) 90,000 M~tcm~1[2]
Emission Maximum (Afl) 520 nm[1]
Fluorescence Quantum Yield (nfl) 80%][1]

e Denaturing Polyacrylamide Gel Electrophoresis (PAGE): PAGE can be used to visualize the
purity of the labeled oligonucleotide. The labeled product should migrate as a single band,
and there should be no visible free dye.

Chemical Reaction

The labeling reaction involves the nucleophilic attack of the primary amine of the modified
oligonucleotide on the carbonyl carbon of the NHS ester, resulting in the formation of a stable
amide bond and the release of N-hydroxysuccinimide.

Reactants

Products
Oligo-NHz ~ _| +

Oligo-NH-CO-ATTO 488 =

H 8.0.9.0 N-Hydroxysuccinimide
pH 8.0-9.

—

ATTO 488-NHS

Click to download full resolution via product page

ATTO 488 NHS ester reaction with an amino-oligonucleotide.

Storage and Stability

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20488.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20488.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/357/197/41698dat.pdf
https://www.benchchem.com/product/b12371995?utm_src=pdf-body-img
https://www.benchchem.com/product/b12371995?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12371995?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e ATTO 488 NHS Ester: The solid dye should be stored at -20°C, protected from light and
moisture.[2] When stored properly, it is stable for at least three years.[2]

o Labeled Oligonucleotide: Store the purified, labeled oligonucleotide in a suitable buffer (e.qg.,
TE buffer) at -20°C. For long-term storage, it is recommended to aliquot the solution to avoid
repeated freeze-thaw cycles. Protect the labeled oligonucleotide from light.[1]

Troubleshooting

Problem Possible Cause Solution

Dialyze or precipitate the
Presence of amine-containing oligonucleotide to remove

Low Labeling Efficiency ) ) ) )
buffers (e.qg., Tris, glycine). interfering buffer components.

[1](6]

Prepare the dye solution
Hydrolysis of the ATTO 488 immediately before use and
NHS ester. ensure the use of anhydrous
DMF or DMSO.[2][8]

Ensure the pH of the labeling

Incorrect pH of the labeling )
buffer is between 8.0 and 9.0

buffer. ) )
for optimal reaction.[1][8]
Optimize the purification
) ] method. For gel filtration,
Presence of Free Dye After Incomplete separation during o
o o ensure the column size is
Purification purification. o
adequate. For HPLC, optimize
the gradient.[3]
S ) ] ] Reduce the molar excess of
Precipitation of Labeled High degree of labeling leading ] ]
] ] ] the dye during the labeling
Oligonucleotide to aggregation.

reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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